molecular formula C13H12N6O B12910911 7-Methoxy-6-phenylpteridine-2,4-diamine CAS No. 19375-92-9

7-Methoxy-6-phenylpteridine-2,4-diamine

Cat. No.: B12910911
CAS No.: 19375-92-9
M. Wt: 268.27 g/mol
InChI Key: MLGCKDPQDILTSU-UHFFFAOYSA-N
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Description

7-Methoxy-6-phenylpteridine-2,4-diamine is an organic compound with the molecular formula C₁₃H₁₂N₆O It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-phenylpteridine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopteridine with a methoxy-substituted benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

7-Methoxy-6-phenylpteridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, potentially affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpteridine-2,4-diamine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    7-Methoxy-6-methylpteridine-2,4-diamine: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.

    7-Methoxy-6-phenylpteridine-2,4-dione: Contains a dione functional group, which significantly alters its chemical behavior.

Uniqueness

7-Methoxy-6-phenylpteridine-2,4-diamine is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical reactivity and potential biological activities.

Properties

CAS No.

19375-92-9

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

7-methoxy-6-phenylpteridine-2,4-diamine

InChI

InChI=1S/C13H12N6O/c1-20-12-8(7-5-3-2-4-6-7)16-9-10(14)17-13(15)19-11(9)18-12/h2-6H,1H3,(H4,14,15,17,18,19)

InChI Key

MLGCKDPQDILTSU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC(=NC(=C2N=C1C3=CC=CC=C3)N)N

Origin of Product

United States

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